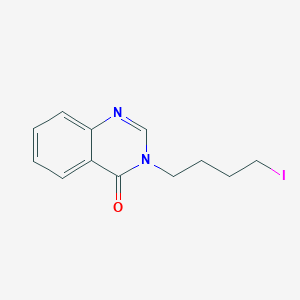

3-(4-Iodobutyl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

923018-97-7 |

|---|---|

Molecular Formula |

C12H13IN2O |

Molecular Weight |

328.15 g/mol |

IUPAC Name |

3-(4-iodobutyl)quinazolin-4-one |

InChI |

InChI=1S/C12H13IN2O/c13-7-3-4-8-15-9-14-11-6-2-1-5-10(11)12(15)16/h1-2,5-6,9H,3-4,7-8H2 |

InChI Key |

KOHFYRBUXVOMOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCI |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 3 4 Iodobutyl Quinazolin 4 3h One

Reactivity of the Iodobutyl Side Chain

The four-carbon chain terminating in an iodine atom, attached to the nitrogen at position 3, is a primary site for a variety of chemical transformations. The carbon-iodine bond is the most reactive site on this chain due to the excellent leaving group ability of the iodide ion.

The primary alkyl iodide functionality of the iodobutyl side chain makes the terminal carbon atom highly susceptible to nucleophilic attack via an SN2 mechanism. This allows for the displacement of the iodide ion by a wide range of nucleophiles, providing a straightforward route to a diverse array of 3-substituted quinazolinone derivatives. While specific studies on 3-(4-Iodobutyl)quinazolin-4(3H)-one are not extensively detailed, the reactivity is analogous to that of other primary alkyl halides. For instance, related syntheses involve the reaction of N-(2-chloroacetyl)anthranilic acid derivatives with amines to form substituted quinazolinones, demonstrating the principle of nucleophilic substitution on a haloalkyl chain attached to a precursor of the quinazolinone system. nih.gov

Potential nucleophilic substitution reactions on the iodobutyl side chain are summarized in the table below.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 3-(4-Aminobutyl)quinazolin-4(3H)-one derivative |

| Azide | Sodium Azide (NaN₃) | 3-(4-Azidobutyl)quinazolin-4(3H)-one |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 3-(4-Hydroxybutyl)quinazolin-4(3H)-one |

| Thiolate | R-SNa | 3-(4-Thiobutyl)quinazolin-4(3H)-one derivative |

| Cyanide | Sodium Cyanide (NaCN) | 3-(5-Cyanopentyl)quinazolin-4(3H)-one |

These reactions typically proceed under mild conditions and allow for the introduction of various functional groups at the terminus of the N3-substituent, significantly expanding the chemical space accessible from this starting material. researchgate.net

The iodobutyl side chain serves as a flexible tether that can participate in intramolecular reactions, leading to the formation of new ring systems fused to the quinazolinone core. These cyclization reactions are a powerful tool for constructing complex polycyclic heterocyclic scaffolds.

One major pathway is intramolecular cyclization, where a nucleophile, either introduced onto the side chain or present on the quinazolinone core, attacks the electrophilic terminal carbon of the iodobutyl group. For example, studies have shown that 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones can undergo intramolecular cyclization to yield tricyclic quinazolines like 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones. nih.gov This suggests that if the iodobutyl chain is first converted to an aminoalkyl chain, subsequent cyclization onto the C2 or C4 position of the quinazolinone ring could be possible.

Furthermore, radical cyclizations offer another route. Research has demonstrated that alkyl, aryl, and other radicals generated on a side chain attached to the N3 position can cyclize onto the C2 position of the quinazolinone ring. rsc.orgmerckmillipore.com The iodobutyl group is a well-known precursor for generating alkyl radicals, suggesting its potential in such transformations to form novel fused systems.

Iodocyclization is another relevant pathway. For instance, 2-(pent-4-en-1-yl)quinazolin-4(3H)-ones undergo iodocyclization in a 6-exo-trig manner to create pyrido[1,2-a]quinazolin-6-ones. osi.lv While this example involves cyclization onto the N1-C2 bond from a C2 substituent, it highlights the utility of iodine in mediating ring closures within the quinazolinone framework. The table below summarizes potential cyclization reactions.

| Reaction Type | Reactant Feature | Resulting Structure |

| Intramolecular Nucleophilic Substitution | Nucleophile on side chain attacks C2/C4 | Fused tricyclic quinazolinone |

| Radical Cyclization | Radical generated on butyl chain attacks C2 | Pyrido[2,1-b]quinazolinone derivative |

| Metal-Mediated Cyclization | Intramolecular hydroamination of an alkyne chain | Pyrido/pyrrolo[2,1-b]quinazolinones nih.govnih.gov |

| Oxidative Cyclization | PIFA-initiated cyclization of a butenyl chain | 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one beilstein-journals.org |

Reactivity of the Quinazolinone Core

The quinazolinone ring itself is an aromatic system with specific reactivity patterns influenced by the presence of two nitrogen atoms and the carbonyl group.

The benzene (B151609) ring of the quinazolinone system can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. For the parent 4(3H)-quinazolinone, electrophilic attack, such as nitration, typically occurs at the C6 position. This is because the pyrimidine (B1678525) ring is electron-withdrawing, deactivating the benzene ring, with the C6 and C8 positions being the most activated (or least deactivated). The influence of the 3-(4-iodobutyl) substituent on the regioselectivity of electrophilic aromatic substitution has not been extensively documented. However, as an N-alkyl group, it is not expected to significantly alter the general preference for substitution at the C6 position. Electron-donating substituents on the benzene ring promote the reaction, while electron-withdrawing groups inhibit it. nih.gov

| Reaction | Reagents | Major Product Position |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro derivative rsc.org |

| Halogenation | Cl₂ or Br₂ / Lewis Acid | 6-Halo derivative |

| Sulfonation | Fuming H₂SO₄ | 6-Sulfonic acid derivative nih.gov |

The C2 and C4 positions of the quinazolinone ring are part of the pyrimidine portion and exhibit reactivity distinct from the benzene ring.

The C4 position is part of an amide-like system and is highly susceptible to nucleophilic attack, especially when the oxygen is converted into a better leaving group (e.g., a chloro or sulfonyl group). organic-chemistry.org For 3-substituted-4(3H)-quinazolinones, the carbonyl group at C4 can be reduced or undergo other transformations, but its reactivity towards nucleophiles is less pronounced than in 4-chloroquinazolines.

The C2 position is generally less reactive towards nucleophiles. However, functionalization at C2 is possible under various conditions. For instance, radical cyclizations can occur at the C2 position from a side chain at N3. rsc.orgmerckmillipore.com Metal-catalyzed cross-coupling reactions or activation via adjacent functional groups can also enable modifications at this site. organic-chemistry.org The presence of substituents on the N3-position, such as the iodobutyl group, can influence the steric and electronic environment around C2, thereby affecting its reactivity.

| Position | Reaction Type | Reagents/Conditions | Notes |

| C4 | Nucleophilic Substitution (on activated precursor) | Amines, Azides | Requires conversion of C4-oxo to a leaving group (e.g., C4-Cl) organic-chemistry.org |

| C2 | Radical Cyclization | Radical initiator (e.g., AIBN), HSnBu₃ | From an N3-side chain precursor rsc.orgmerckmillipore.com |

| C2 | Metal-Catalyzed Cross-Coupling | Palladium or Copper catalysts | Typically on a C2-halo substituted quinazolinone |

| C2 | Oxidative Functionalization | TBHP/K₃PO₄ with isatins | Leads to 2-substituted quinazolinones nih.gov |

Stability and Degradation Pathways

The 4(3H)-quinazolinone scaffold is known to be a relatively stable heterocyclic system. mdpi.com It can withstand a variety of reaction conditions, including some oxidative and reductive environments, as well as mild acidic and basic conditions. nih.govijprajournal.com

However, like any organic molecule, this compound is susceptible to degradation under specific conditions. Potential degradation pathways would likely involve the two main functional moieties:

Iodobutyl Side Chain: The C-I bond is the weakest bond in the side chain and is susceptible to cleavage.

Nucleophilic Substitution/Elimination: Under basic conditions, the compound could undergo elimination (E2) to form 3-(but-3-en-1-yl)quinazolin-4(3H)-one, or substitution (SN2) with hydroxide to yield 3-(4-hydroxybutyl)quinazolin-4(3H)-one.

Photolytic Cleavage: Alkyl iodides can be sensitive to light, which can induce homolytic cleavage of the C-I bond to form a radical species.

Quinazolinone Core: The amide bond within the quinazolinone ring is the most likely point of degradation in the core structure.

Hydrolysis: Although generally stable, the amide bond can be hydrolyzed under harsh acidic or basic conditions, leading to the opening of the pyrimidine ring to form a derivative of 2-aminobenzoic acid. For instance, the synthesis of quinazolinones from 2-aminobenzamides demonstrates the reversible nature of this cyclization under certain conditions. nih.gov

Specific studies on the degradation profile and long-term stability of this compound are not extensively available in the reviewed literature. Therefore, the stability should be assessed under the specific experimental conditions being employed.

Structure Activity Relationship Sar Studies of Quinazolin 4 3h One Derivatives, with Emphasis on Iodinated Analogues

Impact of N3-Substitution on Biological Activity

The substituent at the N3 position of the quinazolin-4(3H)-one ring plays a critical role in determining the pharmacological profile of the resulting molecule. nih.govmdpi.comresearchgate.net Modifications at this site can significantly impact potency, selectivity, and pharmacokinetic properties.

The length of the alkyl chain attached to the N3 position has been shown to be a key determinant of biological activity. For instance, in a series of 2-substituted quinazolin-4(3H)-ones, increasing the side chain length from two to three carbons at the N3 position led to a decrease in antiproliferative activity. nih.gov This suggests that an optimal chain length exists for favorable interaction with the biological target. The butyl group, a four-carbon chain, often represents a balance between lipophilicity and steric bulk, which can be crucial for activity. The flexibility of the butyl chain allows it to adopt various conformations, potentially enabling better binding to a target protein.

Research on N3-substituted quinazolinones has revealed that the nature of the entire substituent, not just the alkyl chain, is vital. For example, the introduction of an alkoxycarbonyl group on the N3 benzene (B151609) ring was found to enhance anticancer activity, with the 4-position of the benzene ring being the optimal location for this substituent. mdpi.com This highlights the intricate interplay between the alkyl chain and other functional groups attached to it.

The introduction of a halogen atom, such as iodine, at the terminal position of the N3-alkyl chain can profoundly influence the biological activity of quinazolin-4(3H)-one derivatives. Iodine is the largest and least electronegative of the stable halogens, and its presence can introduce several effects:

Increased Lipophilicity: The bulky and lipophilic nature of iodine can enhance the compound's ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a biological target. This can provide an additional anchoring point, leading to increased binding affinity and potency.

Steric Effects: The size of the iodine atom can introduce specific steric interactions within the binding pocket of a target protein, which can either be beneficial or detrimental to activity. acs.org

While direct studies on 3-(4-iodobutyl)quinazolin-4(3H)-one are not extensively detailed in the provided search results, the general principles of halogen substitution on the quinazolinone scaffold suggest that the terminal iodine would significantly modulate its biological properties. For instance, the substitution of the quinazolinone ring with iodine at the 6 and 8 positions has been shown to significantly improve antibacterial activity. nih.gov This underscores the general importance of iodine in enhancing the biological profile of this class of compounds.

SAR of Quinazolinone Ring Substitutions (e.g., at C2, C6, C8)

Substitutions on the quinazolinone ring itself, particularly at the C2, C6, and C8 positions, are well-established strategies for modulating the biological activity of these compounds. nih.govmdpi.comresearchgate.net

The electronic properties of substituents on the quinazolinone ring have a marked effect on activity.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs like nitro (NO2), fluoro (F), chloro (Cl), and cyano (CN) can significantly influence the electronic distribution within the quinazolinone scaffold. nih.gov In some cases, EWGs have been shown to be beneficial for activity. For instance, the introduction of an electron-withdrawing group on the 4(3H)-QLO scaffold was found to be beneficial for improving antifungal activity. mdpi.com In another study, compounds with electron-withdrawing substituents like halogens and nitro groups exhibited better to moderate antibacterial activity. nih.gov The electron-withdrawing nature of these groups can affect the pKa of the molecule and its ability to participate in hydrogen bonding or other interactions with the target. mdpi.com

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (B1213986) (OCH3) and methyl (CH3) can also modulate activity. In some studies, compounds with methoxy and methyl-substituted rings were found to be more active antibacterial agents compared to those with other electron-donating or withdrawing groups. nih.gov However, the effect of EDGs can be complex. For example, while a methoxy group can increase electron density, it can also introduce steric bulk and alter the compound's solubility and metabolic stability. mdpi.com

The following table summarizes the general effects of electron-withdrawing and electron-donating groups on the biological activity of quinazolinone derivatives:

| Substituent Type | Examples | General Effect on Biological Activity |

| Electron-Withdrawing | -NO2, -F, -Cl, -CN | Can enhance antifungal and antibacterial activity. mdpi.comnih.gov |

| Electron-Donating | -OCH3, -CH3 | Can enhance antibacterial activity in some cases. nih.gov |

The size and three-dimensional arrangement of substituents on the quinazolinone ring are critical for biological activity. nih.gov Steric hindrance can prevent a molecule from fitting into the binding site of its target protein, leading to a loss of activity. Conversely, a well-placed bulky group can create favorable van der Waals interactions and enhance binding.

For example, at the C6 position of the quinazolinone ring, substitution with a bromo or hydroxyl group was not tolerated, resulting in a loss of antibacterial activity. nih.govacs.org A similar trend was observed with substitutions at the C7 position. nih.govacs.org This suggests that these positions may be located in a sterically constrained region of the binding site.

In contrast, substitutions at the C2 position can be more accommodating. A variety of substituents, including aryl groups, have been successfully introduced at this position, leading to potent antiproliferative agents. nih.gov The optimal substituent at C2 often depends on the specific biological target. For instance, in a series of C2-substituted quinazolinones targeting adenosine (B11128) receptors, a methyl para-substitution on the phenyl ring at C2 favored A1 adenosine receptor affinity, while a 3,4-dimethoxy substitution on the same phenyl ring afforded the best A2A adenosine receptor binding. nih.gov

Correlation between Structural Features and Biological Effects

A clear correlation can be observed where lipophilicity, electronic properties, and steric factors all play a crucial role. For instance, the enhanced antibacterial activity of 6,8-diiodo-substituted quinazolinones highlights the positive contribution of halogenation. nih.gov Similarly, the observation that a shorter alkyl chain at the N3 position can be more favorable for antiproliferative activity points to specific spatial constraints within the target's binding site. nih.gov

The ability of substituents to participate in specific non-covalent interactions, such as hydrogen bonds and halogen bonds, is also a key determinant of activity. An N-H hydrogen at position 3, for example, can act as a hydrogen bond donor, and its replacement with an alkyl group can prevent this interaction, potentially altering the binding mode and biological activity. researchgate.net

Molecular Mechanisms of Action and Target Identification

Identification of Putative Biological Targets for Quinazolin-4(3H)-one Derivatives

The quinazolin-4(3H)-one scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to various biological targets with high affinity. mdpi.commdpi.comrsc.org This versatility has led to the development of numerous derivatives with a wide spectrum of pharmacological activities.

Quinazolin-4(3H)-one derivatives have demonstrated significant inhibitory activity against a variety of enzymes, playing a crucial role in their therapeutic effects, particularly in cancer chemotherapy.

Kinases: This class of compounds has been extensively studied as kinase inhibitors. nih.govnih.gov

CDK2, HER2, EGFR, and VEGFR2: Certain quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against multiple tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov For instance, some derivatives exhibit inhibitory activity against CDK2 that is comparable to the established inhibitor imatinib. nih.gov Molecular docking studies have revealed that these compounds can act as either ATP-competitive (Type I) or non-competitive (Type II) inhibitors, binding to key residues within the kinase domain. nih.govnih.gov

HDAC6: The quinazolinone scaffold is also being explored for the development of Histone Deacetylase 6 (HDAC6) inhibitors.

Acetylcholinesterase: Several quinazolin-4(3H)-one derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. bezmialem.edu.tr Some of these compounds have demonstrated potent inhibitory activity against both AChE and BChE. bezmialem.edu.tr

The table below summarizes the inhibitory activities of selected quinazolin-4(3H)-one derivatives against various enzymes.

| Derivative/Compound | Target Enzyme | IC50/Ki Value | Reference |

| Compound 2i (a quinazolin-4(3H)-one derivative) | CDK2 | IC50 = 0.173 ± 0.012 µM | nih.gov |

| Compound 3i (a quinazolin-4(3H)-one derivative) | CDK2 | IC50 = 0.177 ± 0.032 µM | nih.gov |

| Compound 3i (a quinazolin-4(3H)-one derivative) | HER2 | IC50 = 0.079 ± 0.015 µM | nih.gov |

| A series of imine-bearing quinazolin-4(3H)-ones | AChE | Ki = 4.20 ± 0.15–26.10 ± 2.36 nM | bezmialem.edu.tr |

| A series of imine-bearing quinazolin-4(3H)-ones | BChE | Ki = 1.22 ± 0.05–16.09 ± 0.88 nM | bezmialem.edu.tr |

mGlu7 Receptor: Quinazolin-4(3H)-one derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.govnih.gov Specifically, compounds like 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one have shown selective inhibitory activity at the mGlu7 receptor. nih.govnih.gov This modulation of the glutamatergic system suggests potential applications in treating neurological and psychiatric disorders. nih.govresearchgate.net

The quinazolinone scaffold has been utilized to develop inhibitors of protein-protein interactions. For example, derivatives have been designed to target the 26S proteasome machinery, a key complex in cellular protein degradation. mendeley.com One such compound, designated as 4k , was identified as an inhibitor of the chymotrypsin-like activity of the proteasomal β-5 subunit. mendeley.com

Some quinazolin-4(3H)-one derivatives have been investigated for their ability to interact with nucleic acids. For instance, certain derivatives have shown the potential to act as DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication. mdpi.com Molecular docking studies have indicated that these compounds can bind to the active site of E. coli DNA gyrase. mdpi.com

Mechanistic Investigations at the Cellular Level

The anticancer effects of quinazolin-4(3H)-one derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govmdpi.comnih.gov

Apoptosis Induction: Treatment of cancer cell lines with certain quinazolin-4(3H)-one derivatives has been shown to trigger apoptosis. nih.govnih.gov This process is often mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins.

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G2/M phase. nih.govnih.gov For example, one derivative was found to induce a G2/M phase arrest in the HT29 colon cancer cell line by promoting tubulin polymerization. nih.gov Another study on a different quinazolin-4(3H)-one derivative demonstrated its ability to induce cell cycle arrest at the G1 phase in breast cancer cells. researchgate.net

The table below provides examples of the cellular effects of specific quinazolin-4(3H)-one derivatives.

| Derivative/Compound | Cell Line | Mechanism of Action | Reference |

| Compound 5c (a quinazolin-4(3H)-one derivative) | HT29 (Colon Cancer) | G2/M phase arrest, tubulin polymerization promotion | nih.gov |

| Compound 19d (a quinazolin-4(3H)-one derivative) | Breast Cancer Cells | G1 phase cell cycle arrest, apoptosis induction | researchgate.net |

| Quercetin (a flavonoid with a similar backbone) | MCF-7 (Breast Cancer) | G2/M phase arrest, apoptosis induction | nih.gov |

Impact of Iodination on Target Binding Affinity and Selectivity

The introduction of a halogen atom, such as iodine, into the quinazolinone structure can significantly influence its biological activity. nih.govresearchgate.net

Increased Lipophilicity: Iodination can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and improve its absorption. nih.gov

Enhanced Cytotoxic Activity: Studies on 6-iodo-quinazolin-4-(3H)-one derivatives have shown that iodination can lead to potent cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net For example, certain iodinated derivatives displayed significant activity against cervical cancer and glioblastoma cell lines. nih.gov

Proposed Mechanism of Action for 3-(4-Iodobutyl)quinazolin-4(3H)-one

While direct studies on the molecular mechanism of this compound are not extensively available in the public domain, its biological activity can be inferred from the well-documented actions of the broader quinazolin-4(3H)-one class of compounds. The functional group at the 3-position, a 4-iodobutyl chain, is expected to significantly influence its biological targets and potency. The proposed mechanisms of action for the quinazolin-4(3H)-one scaffold primarily revolve around the inhibition of key cellular targets such as Poly(ADP-ribose) polymerase (PARP), Epidermal Growth Factor Receptor (EGFR), and tubulin.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The quinazolin-4-one structure is a recognized scaffold for the development of PARP inhibitors. researchgate.netnih.gov PARP is a family of enzymes crucial for DNA repair. nih.gov By inhibiting PARP, particularly PARP-1, cancer cells with existing DNA repair defects (such as those with BRCA1/2 mutations) can be selectively killed through a process known as synthetic lethality. researchgate.net Several quinazolinone derivatives have demonstrated potent PARP-1 inhibitory activity. researchgate.netnih.gov The core scaffold is essential for binding to the enzyme's active site. nih.gov

The 3-(4-Iodobutyl) substituent on the quinazolinone ring may enhance PARP inhibition. The butyl chain could provide favorable hydrophobic interactions within the binding pocket, while the terminal iodine atom, being a good leaving group, could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine) in the enzyme's active site, leading to irreversible inhibition.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The quinazoline (B50416) core is a well-established pharmacophore for EGFR inhibitors. nih.govbenthamdirect.comtandfonline.com EGFR is a receptor tyrosine kinase that, when overactive, can lead to uncontrolled cell growth and proliferation in many cancers. benthamdirect.comtandfonline.com Several approved anti-cancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline (B1210976) scaffold. nih.govbenthamdirect.com These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation. nih.gov

While this compound lacks the 4-anilino substitution common in many EGFR inhibitors, the quinazolinone core itself can contribute to binding at the ATP-binding site. The nature of the substituent at the 3-position can modulate this activity. It is plausible that the 3-(4-Iodobutyl) group could occupy a specific region of the ATP binding pocket, potentially conferring selectivity for certain kinases.

Inhibition of Tubulin Polymerization

Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov Disruption of tubulin dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Some quinazolinones have been shown to bind to the colchicine (B1669291) binding site on tubulin, preventing its polymerization into microtubules. nih.gov

Summary of Potential Mechanisms

The proposed mechanisms of action for this compound are based on the established activities of the quinazolinone scaffold. The 4-iodobutyl substituent likely plays a crucial role in modulating the potency and selectivity of the compound towards these targets. Below is a table summarizing the inhibitory activities of various quinazolinone derivatives against these targets, providing a basis for the proposed mechanisms.

| Compound Class | Target | Observed Activity of Derivatives | Reference |

| 2-substituted-quinazolinones | PARP-1 | High affinity inhibition in mutated carcinoma cells. | researchgate.net |

| Quinazolinone hydrazide derivatives | EGFR | Potent anti-tumor cell proliferation and EGFR inhibitory activities. | researchgate.net |

| Quinazolinone-amino acid hybrids | EGFR and Tubulin | Dual inhibition with significant antitumor activity. | nih.gov |

| Quinazolines | Tubulin | Potent tubulin assembly inhibitors binding to the colchicine domain. | nih.gov |

Preclinical Pharmacological and Biological Evaluation in Vitro and in Vivo, Non Human

In Vitro Antimicrobial and Antibacterial Activity Assays

Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, with numerous studies investigating their efficacy against a range of bacterial pathogens. frontiersin.orgnih.goveco-vector.com

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. mdpi.comidexx.dk In the context of quinazolinone derivatives, MIC values are crucial for assessing their potential as antibacterial drugs.

A study on substituted arylidene-based quinazolin-4(3H)-one motifs revealed that 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one exhibited the most potent antibacterial activity against Staphylococcus aureus, with an MIC value of 1.95 µg/mL. frontiersin.org The same compound also showed significant antifungal activity against Candida albicans, Aspergillus niger, and Rhizopus nigricans, with an MIC of 3.90 µg/mL. frontiersin.org

Research into a series of 4(3H)-quinazolinone derivatives identified a lead compound with an MIC of 2 μg/mL against S. aureus ATCC 29213. nih.gov Further optimization led to the discovery of a new quinazolinone with potent activity. nih.gov Another study highlighted that 6-nitro-3(H)-quinazolin-4-one displayed notable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nuu.uz

The following table summarizes the MIC values for selected quinazolinone derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Candida albicans | 3.90 |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Aspergillus niger | 3.90 |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Rhizopus nigricans | 3.90 |

| Lead 4(3H)-quinazolinone | Staphylococcus aureus ATCC 29213 | 2 |

Activity against Resistant Strains (e.g., MRSA)

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. nih.gov Consequently, the development of novel antibacterial agents with activity against these resistant strains is of paramount importance.

Several studies have demonstrated the potential of quinazolinone derivatives against MRSA. One investigation led to the discovery of a novel quinazolinone with potent activity against MRSA strains. nih.gov This compound also exhibited low clearance and oral bioavailability, making it a promising candidate for further development. nih.gov Another study synthesized 79 derivatives of 4(3H)-quinazolinones and evaluated their structure-activity relationship against MRSA. nih.gov Twenty-one of these analogs were further assessed in in vitro assays, with compound 73 showing particular promise. nih.gov This compound synergized with piperacillin-tazobactam, a combination that is typically inactive against MRSA, to produce a bactericidal effect. nih.gov

Spectrum of Activity (Gram-positive vs. Gram-negative)

The spectrum of activity of an antibacterial agent refers to the range of bacterial species against which it is effective. Quinazolinone derivatives have shown varied activity against both Gram-positive and Gram-negative bacteria.

One study reported that 2-phenyl-3-amino quinazoline-4(3H)-one demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org However, the introduction of a methoxy (B1213986) group at the 2-position of the quinazolinone ring reduced its activity against both types of strains. frontiersin.org In contrast, the substitution of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore significantly enhanced antibacterial activity against all tested bacterial pathogens. frontiersin.org

Another investigation into 4(3H)-quinazolinone antibacterials revealed that these compounds primarily displayed activity against the Gram-positive organism S. aureus and had modest activity against Enterococcus faecium. nih.gov They did not, however, show activity against the Gram-negative organisms tested. nih.gov Specifically, compound 27 displayed MIC values of ≤0.5 μg/mL for all S. aureus strains tested, including those resistant to vancomycin (B549263) and linezolid. nih.gov

In Vitro Anticancer and Antiproliferative Studies in Cell Lines

In addition to their antimicrobial properties, quinazolinone derivatives have garnered significant attention for their potential as anticancer agents. nih.govresearchgate.net

Cytotoxicity Assays (e.g., IC50 values)

Cytotoxicity assays are used to determine the concentration of a compound that is required to kill 50% of cells in a given cell line, known as the IC50 value. A novel series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity against several human cancer cell lines. nih.govrsc.org Compounds 3a, 3b, 3d, 3e, and 3h demonstrated notable cytotoxic activity. nih.govrsc.org Specifically, compound 3d showed significant activity against the cervical cancer cell line HeLa with an IC50 of 10 µM, while compounds 3e and 3h were highly active against the glioblastoma multiforme tumor cell line T98G, with IC50 values of 12 µM and 22 µM, respectively. nih.govrsc.org

Another study synthesized a series of quinazolin-4(3H)-one derivatives and evaluated their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov Many of the tested compounds exhibited cytotoxicity that was 2- to 30-fold greater than the positive control, lapatinib, against MCF-7 cells. nih.gov Against A2780 cell lines, the cytotoxicity was 4- to 87-fold greater than lapatinib. nih.gov

The table below presents the IC50 values for selected quinazolinone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 3d | HeLa (cervical cancer) | 10 nih.govrsc.org |

| Compound 3e | T98G (glioblastoma) | 12 nih.govrsc.org |

| Compound 3h | T98G (glioblastoma) | 22 nih.govrsc.org |

| Compound 3a | HL60 (promyelocytic leukemia) | 21 nih.govrsc.org |

| Compound 3a | U937 (non-Hodgkin lymphoma) | 30 nih.govrsc.org |

Mechanisms of Cell Death (e.g., Apoptosis, Necrosis)

Understanding the mechanism by which a compound induces cell death is crucial for its development as a therapeutic agent. A study on a novel pyrazolo[3,4-h]quinoline derivative, YRL1091, found that it induced a form of programmed cell death known as paraptosis in breast cancer cells. nih.gov This was characterized by extensive cytoplasmic vacuolization and was associated with the production of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. nih.gov

Another study on new 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives showed that five of the synthesized compounds exhibited broad-spectrum antitumor activity, superior to the standard drug Doxorubicin, against four tested cell lines. researchgate.net The most sensitive cell line was MCF-7, with twelve compounds demonstrating good cytotoxic effects. researchgate.net The most effective cytotoxic results were observed with compounds containing allyl and/or benzyl (B1604629) moieties at positions 2 and/or 3 of the quinazoline (B50416) nucleus. researchgate.net

Other In Vitro Biological Activity Assessments (e.g., Anti-inflammatory, Antioxidant, Enzyme Inhibition)

The versatility of the quinazolin-4(3H)-one scaffold is evident from its diverse in vitro biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects.

Anti-inflammatory Activity:

Derivatives of quinazolin-4(3H)-one have demonstrated significant anti-inflammatory properties. For instance, a series of novel quinazolin-4(3H)-one-2-carbothioamide derivatives were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. rsc.org Certain compounds with halogen substituents on a phenyl ring attached to the thioamide linker, such as those with 4-Cl, 4-Br, and 4-CF3, showed potent anti-inflammatory activity. rsc.org Another study highlighted a quinazolin-4(3H)-one derivative, MR2938, which suppressed NO production with an IC50 value of 3.29 μM and decreased the mRNA levels of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. researchgate.net The anti-inflammatory effects of some quinazolines are attributed to the inhibition of pro-inflammatory cytokines. researchgate.net

Antioxidant Activity:

The antioxidant potential of quinazolin-4(3H)-one derivatives has been a subject of investigation. nih.govnih.govmdpi.com Hybrid molecules linking the quinazolin-4(3H)-one scaffold with phenolic compounds have been synthesized and evaluated for their antioxidant capabilities. mdpi.com The antioxidant activity is often influenced by the number and position of phenolic groups. nih.gov For example, ortho-diphenolic derivatives of quinazolin-4(3H)-one have shown a strong antioxidant effect, in some cases superior to standard antioxidants like ascorbic acid and Trolox. mdpi.com The mechanism of action is believed to involve the donation of hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.com The antiradical activity of the quinazolin-4(3H)-one core can be enhanced by linking it with polyphenolic derivatives. nih.gov

Enzyme Inhibition:

Quinazolin-4(3H)-one derivatives are notable for their potent inhibitory activity against a range of enzymes. nih.govbezmialem.edu.trnih.govnih.gov A series of these derivatives exhibited strong inhibitory action against multiple tyrosine protein kinases, including CDK2, HER2, and EGFR. nih.govnih.gov For example, compounds 2i and 3i from one study showed potent inhibition of CDK2, HER2, and EGFR. nih.govnih.gov Molecular docking studies suggest that these compounds can act as ATP-competitive or non-competitive inhibitors of these kinases. nih.gov

Furthermore, imines bearing the quinazolin-4(3H)-one structure have been investigated as inhibitors of metabolic enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and carbonic anhydrases (hCA I and II). bezmialem.edu.tr Some of these compounds displayed potent inhibition of α-glycosidase and cholinesterases at nanomolar concentrations. bezmialem.edu.tr Another study identified a quinazolin-4(3H)-one derivative as a highly potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension, with an IC50 value of 0.5 nM. nih.gov

Table 1: In Vitro Biological Activities of Selected Quinazolin-4(3H)-one Derivatives

| Compound Class/Derivative | Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Quinazolin-4(3H)-one-2-carbothioamides | Anti-inflammatory | Potent inhibition of NO production in LPS-activated macrophages. | rsc.org |

| MR2938 | Anti-inflammatory | Suppressed NO production (IC50 = 3.29 μM) and pro-inflammatory cytokines. | researchgate.net |

| Phenolic derivatives of Quinazolin-4(3H)-one | Antioxidant | Stronger antioxidant effect than ascorbic acid and Trolox, especially ortho-diphenolic derivatives. | mdpi.com |

| Quinazolin-4(3H)-one derivatives (2i, 3i) | Enzyme Inhibition (Kinase) | Potent inhibitors of CDK2, HER2, and EGFR tyrosine kinases. | nih.govnih.gov |

| Imines of Quinazolin-4(3H)-one | Enzyme Inhibition (Metabolic) | Potent inhibitors of AChE, BChE, and α-glycosidase. | bezmialem.edu.tr |

| 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (3g) | Enzyme Inhibition (sEH) | Highly potent inhibitor of soluble epoxide hydrolase (IC50 = 0.5 nM). | nih.gov |

In Vivo (Non-Human Animal Model) Efficacy Studies

The promising in vitro activities of quinazolin-4(3H)-one derivatives have led to their evaluation in various non-human animal models of infection and disease.

The antibacterial potential of quinazolin-4(3H)-ones has been tested in vivo, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mouse peritonitis/sepsis model is a standard method for the initial in vivo screening of antibacterial agents. noblelifesci.com This model allows for the assessment of a compound's efficacy by monitoring bacterial counts in body fluids or the survival of the infected animals. noblelifesci.com

One study reported the discovery of a novel antibacterial compound with a 4(3H)-quinazolinone core that showed efficacy in a mouse peritonitis model of infection. nih.gov A specific derivative, compound 27, demonstrated potent activity against MRSA strains and was effective in a mouse neutropenic thigh infection model. nih.gov Another study focused on thiazolylketenyl quinazolinones (TQs) as anti-MRSA agents. nih.gov The lead compound, TQ 4, exhibited excellent inhibitory activity against MRSA. nih.gov While the primary focus of some studies is on the direct antibacterial effect, others have explored adjunct therapies. For instance, platelet factor 4 (PF4) was shown to improve survival in a murine S. aureus peritonitis model by enhancing the phagocytosis and clearance of both antibiotic-susceptible and MRSA strains. nih.gov

The therapeutic potential of quinazolin-4(3H)-one derivatives extends to other disease models, including those for inflammation and neurological disorders.

Anti-inflammatory Models:

The in vitro anti-inflammatory effects of quinazolin-4(3H)-one derivatives have been corroborated in in vivo models. For example, some newly synthesized 2,3-disubstituted quinazolin-4-(3H)ones were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. researchgate.net The results indicated that several compounds exhibited significant anti-inflammatory properties. researchgate.net

Antipsychotic-like Activity:

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mechanism of potential drug candidates with their protein targets.

In studies involving quinazolin-4(3H)-one derivatives, molecular docking has been employed to investigate their interactions with various enzymes implicated in cancer and other diseases. For instance, docking analyses of related quinazolin-4(3H)-one compounds have revealed significant interactions with the active sites of several protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), HER2, and Epidermal Growth Factor Receptor (EGFR). nih.gov These studies have shown that the quinazolinone core can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues within the ATP-binding pocket of these kinases. nih.gov

For example, a related quinazolin-4(3H)-one derivative, compound 2i, demonstrated a hydrogen bond with Met793 and Thr790 in the EGFR kinase domain, while another derivative, 3i, formed four conventional hydrogen bonds with Arg841, Asn842, Lys745, and Asp855. nih.gov Similarly, in the active site of HER2 kinase, compound 2i showed hydrogen bonding with Met801 and Leu800. nih.gov With CDK2, compound 2i formed a hydrogen bond with Asp86. nih.gov While these findings are for related derivatives, they provide a strong basis for predicting that the 3-(4-Iodobutyl)quinazolin-4(3H)-one would also engage in similar interactions, with the iodobutyl chain potentially exploring deeper hydrophobic pockets within the enzyme active sites. Docking studies of other quinazolinone derivatives have also been performed against targets like dihydrofolate reductase (DHFR), where a good correlation between experimental activity and calculated binding affinity was observed. nih.gov

| Compound | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative 2i | EGFR | Met793, Thr790 | Hydrogen Bond |

| Derivative 3i | EGFR | Arg841, Asn842, Lys745, Asp855 | Hydrogen Bond |

| Derivative 2i | HER2 | Met801, Leu800 | Hydrogen Bond |

| Derivative 2i | CDK2 | Asp86 | Hydrogen Bond |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a more dynamic picture of the interactions and can reveal important information about the conformational changes and stability of the complex.

For quinazolin-4(3H)-one-morpholine hybrids, MD simulations have demonstrated that potent compounds form stable complexes with their target proteins, such as VEGFR1 and VEGFR2. nih.gov These simulations showed that strong hydrogen bond interactions with the active sites were maintained for over 90% of the simulation time. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values for these complexes were found to be low, typically around 1-2 Å, indicating high stability. nih.gov Although specific MD simulation data for this compound is not available, the results from structurally similar compounds suggest that it would also form a stable complex with its biological targets, a critical attribute for a potential drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various series of quinazolin-4(3H)-one derivatives. nih.gov For instance, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for quinazolin-4(3H)-one analogs as EGFR inhibitors. nih.gov These models have shown good statistical significance, with high squared correlation coefficients (R²) and cross-validated correlation coefficients (Q²), indicating their predictive power. nih.gov Such models have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the inhibitory activity of these compounds. nih.gov The insights gained from QSAR studies on related quinazolinones can be invaluable in guiding the design of more potent derivatives of this compound.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govsemanticscholar.org DFT calculations can provide valuable information about a molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to its reactivity and ability to participate in charge transfer interactions.

In Silico ADME Prediction and Drug-Likeness Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and drug-likeness assessment are crucial steps in the early stages of drug discovery. These computational methods help to evaluate the pharmacokinetic properties of a compound and its potential to be developed into an effective drug.

Future Perspectives and Research Directions for 3 4 Iodobutyl Quinazolin 4 3h One

Design of Novel Analogues with Enhanced Potency and Selectivity

A primary avenue for future research lies in using 3-(4-Iodobutyl)quinazolin-4(3H)-one as a versatile starting material for the synthesis of novel analogues. The 4-iodobutyl group at the N3 position is an excellent chemical handle for modification, allowing for the introduction of various functional groups to enhance potency and selectivity towards specific biological targets.

Research on related quinazolinone derivatives has demonstrated that modifications at this position can profoundly influence biological activity. For instance, studies have shown that introducing allyl and/or benzyl (B1604629) moieties can enhance cytotoxic activity against cancer cell lines. researchgate.net The iodobutyl chain can be readily displaced by nucleophiles, enabling the synthesis of a diverse library of new compounds.

Future design strategies could involve:

Fragment-Based Drug Design: Combining the quinazolinone core with other pharmacophores known to interact with specific targets. This approach has been successful in developing dual-target inhibitors, such as those targeting both Poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) for breast cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the length and nature of the side chain to optimize interactions with a target binding site. For example, replacing the iodo group with different amines, thiols, or alcohols could lead to derivatives with tailored properties for targets like soluble epoxide hydrolase (sEH) or various protein kinases. nih.gov

Improving Pharmacokinetic Properties: Designing analogues with improved solubility and metabolic stability. One study created a novel quinazolin-4(3H)-one derivative, BIQO-19, with enhanced solubility and antiproliferative activity against non-small cell lung cancer cells. nih.gov

| Example Target Class | Design Strategy | Potential Outcome | Reference |

| Protein Kinases (EGFR, VEGFR, CDK2) | Introduce moieties that interact with ATP-binding sites. | More potent and selective anticancer agents. | nih.govnih.gov |

| PARP1/BRD4 | Synthesize dual-target inhibitors. | Novel strategy for breast cancer treatment. | nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Modify amide substituents on the core structure. | Potent inhibitors for treating hypertension and inflammation. | nih.gov |

| Tubulin | Develop compounds that interfere with microtubule dynamics. | Broad-spectrum cytotoxic agents for cancer. | rsc.org |

Exploration of New Therapeutic Applications

The quinazolin-4(3H)-one scaffold is known for its exceptionally broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. nih.govnih.govnih.govmdpi.com This versatility suggests that this compound and its future derivatives could be explored for a wide variety of new therapeutic applications.

Current research on quinazolinones has identified their potential in several areas:

Oncology: Derivatives have shown efficacy against various cancer cell lines, including breast, ovarian, and lung cancer, by targeting enzymes like multiple tyrosine kinases and Aurora Kinase A. nih.govnih.govnih.gov

Infectious Diseases: The scaffold has been investigated for anti-leishmanial, antibacterial, and antifungal activities. nih.govnih.gov

Inflammatory Diseases: Inhibition of soluble epoxide hydrolase (sEH) by quinazolinone derivatives presents a therapeutic strategy for conditions like hypertension and inflammation. nih.gov

Neurological Disorders: Anticonvulsant properties have also been reported for this class of compounds. nih.govekb.eg

Future work should involve screening this compound and its analogues against a diverse panel of biological targets to uncover novel therapeutic potential beyond the established activities of the quinazolinone class.

Integration with Advanced Drug Delivery Systems

The this compound molecule is an ideal candidate for integration with advanced drug delivery systems. The terminal iodide on the butyl chain provides a reactive site for covalent conjugation to various carriers, which could enhance therapeutic efficacy and reduce systemic toxicity.

Potential applications in this area include:

Antibody-Drug Conjugates (ADCs): The quinazolinone moiety could be attached to a monoclonal antibody that specifically targets a receptor overexpressed on cancer cells. This would deliver the cytotoxic agent directly to the tumor site.

Nanoparticle Formulations: Encapsulating or conjugating the compound to nanoparticles could improve its solubility, stability, and pharmacokinetic profile, allowing for controlled release and targeted delivery.

Polymer-Drug Conjugates: Attaching the compound to biocompatible polymers can increase its circulation half-life and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

The ability to use the iodobutyl chain as a linker is a significant advantage, opening up possibilities to transform this small molecule into a highly targeted therapeutic agent.

Further Elucidation of Molecular Mechanisms

While the quinazolinone scaffold is known to interact with many biological targets, the precise molecular mechanisms of action for many of its derivatives are not fully understood. Future research should focus on elucidating the specific pathways through which this compound and its analogues exert their biological effects.

Key research activities would include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical biology approaches to identify the specific protein targets of the compound.

Molecular Docking and Simulation: Using computational models to predict and analyze the binding interactions between the compound and its potential targets. Studies have already used this approach to understand how derivatives bind to kinases like EGFR and VEGFR or enzymes like phosphodiesterase B1. nih.govnih.govnih.gov

Cellular and Biochemical Assays: Investigating the downstream effects of target engagement, such as cell cycle arrest, apoptosis, or inhibition of specific signaling pathways. For example, some quinazolinone derivatives have been shown to induce G2/M phase arrest by inhibiting Aurora Kinase A or tubulin polymerization. nih.govrsc.org

A deeper understanding of the molecular mechanisms will be crucial for optimizing the design of future analogues and for identifying patient populations most likely to respond to treatment.

Potential for Radiopharmaceutical Applications

A particularly exciting and underexplored future direction for this compound is its development as a radiopharmaceutical. The presence of an iodine atom in the molecule is a key feature that can be leveraged for both medical imaging and targeted radiotherapy.

Iodine has several medically relevant radioisotopes:

Iodine-123 (¹²³I): A gamma emitter used for Single Photon Emission Computed Tomography (SPECT) imaging.

Iodine-124 (¹²⁴I): A positron emitter used for Positron Emission Tomography (PET) imaging.

Iodine-131 (¹³¹I): A beta and gamma emitter used for both imaging and targeted radionuclide therapy.

By synthesizing this compound with one of these radioisotopes, the compound could be transformed into a theranostic agent. As a diagnostic tool, it could be used to visualize the biodistribution of the drug and identify target tissues (e.g., tumors) that accumulate the compound. As a therapeutic agent (using ¹³¹I), it could deliver a cytotoxic dose of radiation directly to these target sites. The butyl chain acts as a stable spacer, separating the radioisotope from the quinazolinone pharmacophore, which may be important for retaining biological activity. nih.gov This dual-purpose capability is at the forefront of personalized medicine and represents a significant potential application for this compound. nih.gov

Q & A

Q. What are the common synthetic routes for 3-(4-Iodobutyl)quinazolin-4(3H)-one, and what are their limitations?

- Methodological Answer : The synthesis of quinazolin-4(3H)-one derivatives typically involves alkylation of the quinazolinone core with halogenated intermediates. For example, 3-substituted derivatives can be synthesized via alkylation of 4(3H)-quinazolinone with 4-iodobutyl halides under basic conditions. Alternative methods include using copper-catalyzed reactions with methyl ketones and DMPA as a one-carbon source . Key limitations include:

- Metal catalysts : Copper or other metals may introduce purification challenges.

- Reaction time : Conventional methods often require prolonged heating (e.g., 12–24 hours).

- Intermediate complexity : Multi-step syntheses necessitate isolating unstable intermediates.

Q. Which structural features of this compound are critical for its biological activity?

- Methodological Answer : The quinazolin-4(3H)-one core provides a planar structure for π-π stacking with biological targets, while the 4-iodobutyl chain enhances lipophilicity, improving membrane permeability. Substituents like isoxazole or furan rings (in related derivatives) further modulate activity by enabling hydrogen bonding or hydrophobic interactions with enzymes (e.g., kinase or protease targets) .

Q. What biological activities are associated with quinazolin-4(3H)-one derivatives?

- Methodological Answer : Reported activities include:

- Anticancer : Inhibition of EGFR or tubulin polymerization via steric hindrance from bulky substituents .

- Antimicrobial : Brominated thiazole derivatives show enhanced activity against gram-positive bacteria .

- Anti-inflammatory : Isoxazole-linked derivatives inhibit COX-2 via competitive binding .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to eliminate metal catalysts?

- Methodological Answer :

- Phase-transfer catalysis (PTC) : Use tetrabutylammonium bromide to facilitate alkylation in biphasic systems, improving yield (85–92%) without metals .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 5 minutes for similar derivatives) .

- Solvent optimization : Replace DMF with ethanol/water mixtures to enhance green chemistry metrics .

Q. What strategies resolve contradictions in biological activity data across quinazolin-4(3H)-one derivatives?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration).

- Molecular docking : Compare binding modes of active vs. inactive derivatives (e.g., inactive 2-(4-nitrophenyl)-3-thiazole derivatives lack hydrogen bonds with EGFR ).

- Metabolic stability testing : Assess cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro efficacy .

Q. How are structure-activity relationships (SAR) analyzed for iodobutyl-substituted quinazolinones?

- Methodological Answer :

- Substituent scanning : Synthesize analogs with varying alkyl chain lengths (e.g., propyl vs. butyl) to assess lipophilicity’s role in bioavailability .

- Bioisosteric replacement : Replace iodine with trifluoromethyl to compare halogen vs. hydrophobic group effects on target affinity .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to map electrostatic and steric requirements for kinase inhibition .

Q. What computational methods predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME estimate logP (∼3.5) and aqueous solubility (∼20 µM), indicating moderate bioavailability .

- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using CHARMM force fields .

- Density functional theory (DFT) : Calculate iodine’s polarizability to optimize halogen bonding with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.